C12H13ClO3

Description

Historical Context of Research on C12H13ClO3

Research into compounds with the molecular formula this compound, particularly Methyl 2-(2-chloromethylphenyl)-3-methoxyacrylate, appears to have gained prominence in the late 20th and early 21st centuries. The development of synthetic methodologies for accessing these structures and the exploration of their chemical transformations are documented in the patent literature and scientific publications from this period. For instance, patents describing synthetic techniques for producing the (E) isomer of Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate date back to the early 2000s, indicating active research and industrial interest around that time. google.comunifiedpatents.com Scientific articles detailing the synthesis and use of this compound as an intermediate also emerged during the 2000s and 2010s. mdpi.comresearchgate.net This suggests that the historical trajectory of research on this specific this compound isomer is closely tied to advancements in synthetic chemistry and the demand for complex organic molecules.

Contemporary Significance of this compound in Chemical Science

In contemporary chemical science, Methyl 2-(2-chloromethylphenyl)-3-methoxyacrylate is primarily significant as a versatile chemical intermediate. Its structure contains functional groups that allow for diverse chemical transformations, making it valuable in the synthesis of more complex organic molecules. It is notably employed in the synthesis of various organic compounds, including those relevant to the pharmaceutical and agrochemical industries. A specific application highlighted in research is its use as an intermediate in the synthesis of strobilurin-type compounds, which are known for their fungicidal properties. chemicalbook.comresearchgate.net The presence of a reactive chloromethyl group, a carbon-carbon double bond, and an ester functionality provides sites for nucleophilic substitution, addition, oxidation, reduction, and hydrolysis reactions, enabling its conversion into a wide array of derivatives. Ongoing research focuses on developing efficient and scalable synthetic routes to this compound, reflecting its continued importance in the production of fine chemicals. google.com

Structural Framework and Nomenclature of this compound

The molecular formula this compound represents compounds with a molecular weight of approximately 240.68 g/mol . chemicalbook.comnih.govnih.govchemspider.combldpharm.comchembk.com As an example of an isomer with this formula, Methyl 2-(2-chloromethylphenyl)-3-methoxyacrylate features a benzene (B151609) ring substituted with a chloromethyl group (-CH2Cl) at one position. An acrylate (B77674) ester group is attached to the benzene ring, specifically at a carbon adjacent to the chloromethyl substituent. This acrylate moiety contains a carbon-carbon double bond, which exhibits (E) and (Z) stereoisomerism, and a methoxy (B1213986) group (-OCH3) attached to one of the double bond carbons, along with a methyl ester (-COOCH3) group.

The nomenclature of this compound follows IUPAC guidelines. The (Z) isomer is systematically named methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate. chemicalbook.com Its (E) isomer is named methyl (E)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate or methyl (2E)-2-[2-(chloromethyl)phenyl]-3-methoxyacrylate. nih.govchemspider.combldpharm.com Other synonyms include Methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate and Benzeneacetic acid, 2-(chloromethyl)-alpha-(methoxymethylene)-, methyl ester. chemicalbook.comnih.govchemspider.com The stereochemical descriptors (E) and (Z) indicate the relative positions of the higher-priority groups across the carbon-carbon double bond. solubilityofthings.comebsco.commdpi.com

The compound exhibits several computed physical properties:

| Property | Value | Source |

| Molecular Weight | 240.68 g/mol | nih.govnih.gov |

| Monoisotopic Mass | 240.0553220 Da | nih.govnih.gov |

| XLogP3 (Predicted) | 2.4 | nih.govnih.gov |

| Density (Predicted) | 1.177±0.06 g/cm³ | chemicalbook.com |

| Boiling Point (Predicted) | 373.4±42.0 °C at 760 mmHg | chemicalbook.com |

Note: Predicted properties may vary depending on the calculation method.

Structure

3D Structure

Properties

IUPAC Name |

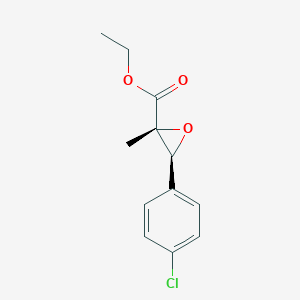

ethyl (2R,3S)-3-(4-chlorophenyl)-2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-15-11(14)12(2)10(16-12)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3/t10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJAILXFIVPSI-CMPLNLGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(O1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1([C@@H](O1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C12h13clo3 and Its Analogues

Classical Synthetic Routes to C12H13ClO3

The traditional synthesis of Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is primarily based on the Williamson ether synthesis. This method involves the reaction of a substituted phenol with a haloalkanoic acid.

Multi-step Reaction Sequences for this compound

Chlorination of o-cresol: The synthesis typically starts with o-cresol (2-methylphenol), which is chlorinated to produce 4-chloro-2-methylphenol (B52076). This electrophilic aromatic substitution reaction can be carried out using chlorinating agents like chlorine gas or sulfuryl chloride under controlled conditions guidechem.com.

Synthesis of 2-chloropropionic acid: The second key reactant, 2-chloropropionic acid, can be prepared by the chlorination of propionic acid google.com.

Williamson Ether Synthesis: The core of the Mecoprop synthesis is the reaction between the sodium or potassium salt of 4-chloro-2-methylphenol (formed by treating the phenol with a strong base like sodium hydroxide) and 2-chloropropionic acid. This nucleophilic substitution reaction results in the formation of the ether linkage, yielding Mecoprop researchgate.netgoogle.com. The reaction is typically carried out in a solvent and may require heating to proceed at a reasonable rate.

The final product is a racemic mixture of two enantiomers, (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer, which is also known as Mecoprop-P nih.gov.

Key Intermediates in this compound Synthesis

The successful synthesis of Mecoprop hinges on the efficient preparation of two primary intermediates:

4-chloro-2-methylphenol: This intermediate is synthesized from o-cresol. The purity of this compound is important as impurities can lead to the formation of unwanted byproducts guidechem.com.

2-chloropropionic acid: This chiral haloacid is the second crucial building block. It can be synthesized through various methods, including the chlorination of propionic acid or from the amino acid alanine through a diazotization reaction wikipedia.orgchemicalbook.com. The stereochemistry of this intermediate is critical when synthesizing the enantiomerically pure form of Mecoprop.

Table 1: Key Intermediates in Mecoprop Synthesis

| Intermediate Name | Chemical Formula | Starting Material | Synthesis Method |

|---|---|---|---|

| 4-chloro-2-methylphenol | C7H7ClO | o-cresol | Chlorination |

| 2-chloropropionic acid | C3H5ClO2 | Propionic acid or Alanine | Chlorination or Diazotization |

Modern and Sustainable Approaches to this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods for producing Mecoprop, particularly the active (R)-enantiomer.

Catalytic Syntheses of this compound

Catalytic methods offer significant advantages over traditional stoichiometric reactions, including increased reaction rates, higher yields, and improved selectivity. In the context of Mecoprop synthesis, catalysis can be applied to various steps:

Phase-Transfer Catalysis: The Williamson ether synthesis can be significantly improved by using phase-transfer catalysts. These catalysts facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the alkyl halide, thereby increasing the reaction rate and yield.

Enzymatic Resolution: To obtain the desired (R)-enantiomer, enzymatic resolution of the racemic mixture of Mecoprop can be employed. Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a Mecoprop ester, allowing for the separation of the desired (R)-acid.

Asymmetric Synthesis: A more direct approach to obtaining enantiomerically pure Mecoprop-P is through asymmetric synthesis. This can involve the use of chiral catalysts or starting from a chiral precursor. For instance, (S)-2-chloropropionic acid, which can be synthesized from the naturally occurring amino acid L-alanine, can be used to produce (R)-Mecoprop with high enantiomeric purity researchgate.netchemicalbook.com.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals like Mecoprop to minimize their environmental impact. Key areas of focus include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or supercritical fluids, can significantly reduce the environmental footprint of the synthesis process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: As mentioned earlier, the use of catalysts is a cornerstone of green chemistry as it reduces energy consumption and the need for stoichiometric reagents.

Biocatalysis: The use of enzymes (biocatalysts) for reactions like enantioselective synthesis or resolution operates under mild conditions (temperature and pressure) and in aqueous environments, making them a highly sustainable option researchgate.net.

Renewable Feedstocks: While not yet widely implemented for Mecoprop, future research may focus on utilizing renewable resources as starting materials.

The development of chiral and environmentally friendly formulations is also a key aspect of modernizing the use of such herbicides rsc.org.

Derivatization Strategies for this compound

The carboxylic acid group of Mecoprop provides a convenient handle for the synthesis of various derivatives. These derivatives are often prepared to modify the compound's physical properties, such as solubility and volatility, which can influence its application and environmental fate. Common derivatization strategies include:

Esterification: Mecoprop can be readily converted to its esters by reacting it with an alcohol in the presence of an acid catalyst. A variety of esters have been synthesized, including the 2-ethylhexyl ester accustandard.com. These ester forms are often more volatile and can be more readily absorbed by plants.

Salt Formation: As a carboxylic acid, Mecoprop can react with bases to form salts. Amine salts, such as the dimethylamine salt, and alkali metal salts, like the potassium salt, are common derivatives nih.gov. Salt formation significantly increases the water solubility of the herbicide, which is advantageous for certain formulations.

Ionic Liquids: A more recent derivatization strategy involves the synthesis of ionic liquids based on the Mecoprop anion. For example, reacting Mecoprop with a 1-alkyl-1-methylpiperidinium hydroxide can produce a series of ionic liquids with varying alkyl chain lengths. These ionic liquids can exhibit different physicochemical properties and herbicidal activities compared to the parent acid rsc.org.

Table 2: Common Derivatives of Mecoprop

| Derivative Type | General Reaction | Example | Purpose of Derivatization |

|---|---|---|---|

| Ester | Mecoprop + Alcohol | Mecoprop, 2-Ethylhexyl Ester | Increase volatility, improve plant uptake |

| Amine Salt | Mecoprop + Amine | Mecoprop, Dimethylamine Salt | Increase water solubility |

| Alkali Metal Salt | Mecoprop + Alkali Hydroxide | Mecoprop, Potassium Salt | Increase water solubility |

| Ionic Liquid | Mecoprop + Organic Cation | 1-alkyl-1-methylpiperidinium mecoprop | Modify physicochemical properties and activity |

Chemical Modifications of the this compound Scaffold

The chemical scaffold of this compound can be represented by several isomers, with research primarily focused on two main structures: Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate and 1-(4-Chlorophenoxy)cyclopentane-1-carboxylic acid . Chemical modifications of these scaffolds are crucial for the development of new derivatives with potentially enhanced properties.

Modifications of the Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate Scaffold:

This compound belongs to the β-methoxyacrylate class, which is a key toxophore in strobilurin fungicides. Modifications of this scaffold are often aimed at creating new agricultural fungicides with improved efficacy and to overcome pathogen resistance. Key areas of modification include:

Variation of the Side Chain: The chloromethylphenyl group can be replaced with various other substituted phenyl or heterocyclic rings. This is a common strategy in the development of new strobilurin analogues to explore the structure-activity relationships (SAR).

Modification of the Methoxyacrylate Group: While the (E)-β-methoxyacrylate moiety is often considered essential for the biological activity of strobilurins, some research explores its replacement with bioisosteric groups to modulate the compound's properties.

Introduction of Different Functional Groups: The core structure can be functionalized by introducing various substituents on the phenyl ring or by modifying the ester group. For instance, the methyl ester could be converted to other esters or amides to alter the compound's physicochemical properties.

A comprehensive review of β-methoxyacrylate derivatives highlights that their biological activity is closely linked to the planar geometry of the β-methoxyacrylate structural motif nih.govresearchgate.net. The development of new analogues often involves integrating different heterocyclic moieties, such as 1,2,4-triazole, with the strobilurin pharmacophore lew.ro.

Interactive Data Table: Examples of Chemical Modifications on Related Scaffolds

| Scaffold Type | Modification Strategy | Resulting Compound Class | Potential Application |

|---|---|---|---|

| β-Methoxyacrylate | Replacement of phenyl group with a substituted pyrimidine | Novel Strobilurin Analogues | Agricultural Fungicides |

| β-Methoxyacrylate | Introduction of a 1,2,3-triazole side chain | Triazole-containing Strobilurins | Fungicides with potentially improved activity against resistant pathogens |

| Phenoxy-acetic acid | Condensation with various ketones to form chalcones, followed by reaction with acid hydrazides | Phenoxy acetic acid derivatives with pyrazoline moieties | Anti-mycobacterial agents nih.gov |

Modifications of the 1-(4-Chlorophenoxy)cyclopentane-1-carboxylic acid Scaffold:

This compound is a derivative of cyclopentanecarboxylic acid. Modifications of this scaffold can involve several approaches:

Esterification and Amidation: The carboxylic acid group is a prime site for modification, allowing for the synthesis of a wide range of esters and amides. These reactions can alter the compound's solubility, stability, and biological activity.

Substitution on the Phenyl Ring: The chlorine atom on the phenoxy group can be replaced by other halogens or functional groups to investigate the electronic and steric effects on the molecule's properties.

Modification of the Cyclopentane Ring: The cyclopentane ring can be functionalized, for example, by introducing substituents or by altering its stereochemistry.

Synthesis of this compound Analogues and Isomers

The synthesis of analogues and isomers of this compound is a key area of research for discovering new compounds with desired chemical and biological properties.

Synthesis of Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate and its Analogues:

Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate is a known intermediate in the synthesis of the pesticide Flufenoxystrobin google.comresearchgate.netnih.gov. A synthetic technique for this compound is detailed in Chinese patent CN107266316A, which outlines a multi-step process starting from 3-isochromanone and methyl formate. The key steps include condensation, etherification, chlorination, and esterification researchgate.net.

The synthesis of strobilurin analogues often utilizes a convergent approach where the β-methoxyacrylate core is combined with various side chains. For example, new strobilurin derivatives bearing structurally diverse heterocyclic side chains have been synthesized via microwave-assisted procedures, which offer advantages such as good yields, shorter reaction times, and milder conditions nih.gov. Another approach involves the integration of substituted pyrimidines with the strobilurin pharmacophore to create novel analogues with potent antifungal activities researchgate.net.

Interactive Data Table: Synthetic Methodologies for Strobilurin Analogues

| Starting Materials | Key Reaction | Product Class | Reference |

|---|---|---|---|

| 3-Isochromanone, Methyl formate, Dimethyl sulfate, Thionyl chloride, Methanol | Condensation, Etherification, Chlorination, Esterification | Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate | CN107266316A researchgate.net |

| (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, Substituted 1,2,4-triazoles | Nucleophilic substitution | Strobilurin analogues containing a 1,2,4-triazole moiety | lew.ro |

| 2-(o-tolyl)acetic acid, Essential oils | Multi-step transformation including esterification, condensation, and bromination | Essential oil-derived β-methoxyacrylate derivatives | mdpi.com |

Synthesis of 1-(4-Chlorophenoxy)cyclopentane-1-carboxylic acid and its Analogues and Isomers:

The synthesis of 1-(4-Chlorophenoxy)cyclopentane-1-carboxylic acid and its derivatives can be approached through several synthetic routes. General methods for the synthesis of cyclopentanecarboxylic acid derivatives often involve ring-contraction strategies or the functionalization of a pre-existing cyclopentane ring. For instance, a ring contraction approach can be applied to the preparation of cyclopentane derivatives from cyclohexane compounds google.com.

The synthesis of isomers, particularly stereoisomers, of substituted cyclopentanecarboxylic acids is an important aspect of this field. Scalable syntheses of all four stereoisomers of 2-aminocyclopentanecarboxylic acid have been reported, providing a toolbox for peptide foldamer chemistry nih.gov. These methods often involve steps like lactam hydrolysis, conjugate addition, or reductive amination.

Analogues of phenoxy-carboxylic acids are also of significant interest. For example, a variety of phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors mdpi.com. The synthesis of these analogues often involves the condensation of a substituted phenol with a halo-ester, followed by hydrolysis and further derivatization.

Structural Characterization and Elucidation of C12h13clo3

Spectroscopic Techniques for C12H13ClO3 Analysis

Spectroscopic methods are indispensable tools in organic chemistry for determining the structure of a molecule by analyzing its interaction with electromagnetic radiation. For a compound with the formula this compound, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information that, when integrated, allows for comprehensive structural elucidation. egyankosh.ac.insolubilityofthings.comopenaccessjournals.comuib.no

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. solubilityofthings.comopenaccessjournals.comuib.nonumberanalytics.com Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are crucial for the structural characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal the different types of hydrogen atoms present, their relative numbers, and their connectivity to neighboring hydrogen atoms. Analysis of chemical shifts (δ), integration of peak areas, and splitting patterns (multiplicity) allows for the assignment of specific proton environments. For a molecule with 13 hydrogen atoms, the spectrum would likely show signals in various regions, indicative of different structural features:

Aromatic Protons: If a benzene (B151609) ring is present, signals in the δ 6.5-8.5 ppm region would be expected. The splitting pattern would provide information about the substitution pattern of the aromatic ring. libretexts.org

Aliphatic Protons: Signals in the δ 0.5-5.0 ppm region would correspond to hydrogen atoms on saturated carbon chains or rings. The exact chemical shift would depend on the proximity to electronegative atoms like oxygen or chlorine. Protons on carbons adjacent to oxygen in ethers, for instance, typically appear in the δ 3.4-4.5 ppm range. libretexts.orgpressbooks.pub

Protons Alpha to Chlorine: Protons on carbons directly bonded to chlorine are generally shifted downfield compared to those on simple alkyl chains.

Exchangeable Protons: If hydroxyl (-OH) or carboxylic acid (-COOH) groups are present, broad singlets would be observed, typically in the δ 1.5-5.0 ppm for alcohols and δ 10-13 ppm for carboxylic acids, though their position can be solvent and concentration dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon environment gives rise to a distinct signal. bhu.ac.in The chemical shift of a carbon signal is highly sensitive to its hybridization state and the presence of nearby electronegative atoms or functional groups.

Aromatic Carbons: Signals in the δ 110-160 ppm range are characteristic of sp² hybridized carbon atoms in aromatic rings. bhu.ac.in The number of signals in this region would indicate the symmetry and substitution pattern of the aromatic ring.

Aliphatic Carbons: Signals in the δ 0-80 ppm range correspond to sp³ hybridized carbon atoms. bhu.ac.in Carbons bonded to oxygen (e.g., in ethers or alcohols) typically resonate in the δ 50-80 ppm range. libretexts.orgpressbooks.pubbhu.ac.in

Carbonyl Carbons: If a carbonyl group (C=O) is present, a characteristic signal would appear in the δ 150-220 ppm range. bhu.ac.inorganicchemistrydata.org Aldehyde or ketone carbonyls are typically found at higher chemical shifts (δ 190-220 ppm) than ester or carboxylic acid carbonyls (δ 150-180 ppm). bhu.ac.inorganicchemistrydata.org

Carbon Bearing Chlorine: Carbons directly bonded to chlorine are generally shifted downfield compared to their non-chlorinated counterparts.

Analysis of both the proton-decoupled (singlets for each unique carbon) and possibly proton-coupled (showing splitting based on attached hydrogens) ¹³C NMR spectra, along with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would help determine the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary C). bhu.ac.in

Mass Spectrometry (MS) of this compound

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help deduce structural subunits. amazon.comsolubilityofthings.comopenaccessjournals.comuib.nonumberanalytics.com

Molecular Ion Peak: Under electron ionization (EI) conditions, the mass spectrum of this compound would typically show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular weight of this compound is approximately (12 * 12.011) + (13 * 1.008) + (35.453) + (3 * 15.999) = 184.68 g/mol . Due to the natural isotopic abundance of chlorine (approximately 75% ³⁵Cl and 25% ³⁷Cl), the mass spectrum would exhibit a characteristic M+2 peak, approximately one-third the intensity of the molecular ion peak (M⁺), at m/z 186.68. This isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule. wpmucdn.com

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer yields smaller ions, the m/z values of which provide clues about the functional groups and structural fragments present. Common fragmentation pathways for organic molecules containing oxygen and chlorine include:

Alpha-cleavage: Cleavage of a bond adjacent to a heteroatom (O or Cl) or a carbonyl group can lead to characteristic fragments. wpmucdn.comfiveable.memiamioh.edu

Loss of small molecules: Neutral fragments such as H₂O (m/z 18), CO (m/z 28), or HCl (m/z 36.5) can be lost from the molecular ion or fragment ions.

McLafferty rearrangement: If a carbonyl group is present with a gamma-hydrogen, a McLafferty rearrangement can occur, yielding a characteristic fragment. fiveable.memiamioh.edu

Fragments related to aromatic ring: If a benzene ring is present, characteristic fragment ions such as tropylium (B1234903) ion (m/z 91) or phenyl cation (m/z 77) might be observed. wpmucdn.com

Analysis of the fragment ions and their relative abundances helps piece together the connectivity of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

IR and UV-Vis spectroscopy provide information about the functional groups and the presence of conjugated π systems within the molecule. egyankosh.ac.insolubilityofthings.comopenaccessjournals.comuib.no

Infrared (IR) Spectroscopy: The IR spectrum measures the vibrations of bonds within the molecule, providing a "fingerprint" that indicates the presence of specific functional groups. savemyexams.comoregonstate.edu Key absorptions expected for a compound with the formula this compound, depending on its specific structure, could include:

C-H stretches: Absorptions in the 2850-3100 cm⁻¹ region would indicate the presence of C-H bonds. Aromatic C-H stretches are typically found above 3000 cm⁻¹, while aliphatic C-H stretches are below 3000 cm⁻¹. libretexts.orglibretexts.org

C=O stretch: If a carbonyl group is present (aldehyde, ketone, ester, carboxylic acid), a strong absorption in the 1650-1800 cm⁻¹ region would be observed. The exact position is sensitive to the type of carbonyl and conjugation. libretexts.orgpg.edu.pl

C-O stretches: Absorptions in the 1000-1300 cm⁻¹ region are indicative of C-O single bonds, such as those found in ethers, alcohols, or esters. libretexts.orgpressbooks.publibretexts.orgspectroscopyonline.com

O-H stretch: If a hydroxyl group (alcohol or carboxylic acid) is present, a broad absorption in the 3200-3600 cm⁻¹ region (for alcohols) or 2500-3300 cm⁻¹ (for carboxylic acids, often broadened by hydrogen bonding) would be observed. libretexts.org

C-Cl stretch: A characteristic absorption for the C-Cl bond is typically found in the 600-800 cm⁻¹ region. savemyexams.comlibretexts.orgspectroscopyonline.com

Aromatic ring vibrations: If a benzene ring is present, characteristic skeletal vibrations appear in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can indicate the substitution pattern. libretexts.orglibretexts.orgpg.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within a molecule, particularly π→π* and n→π* transitions, which are associated with conjugated systems and chromophores. up.ac.zaspcmc.ac.inhnue.edu.vnnist.gov

If a benzene ring is present, absorptions in the UV region are expected. Benzene itself shows characteristic bands, and substituents, especially those with lone pairs or π systems conjugated with the ring (like oxygen or chlorine), can cause significant shifts in the absorption maxima (λmax) and intensity. up.ac.zaspcmc.ac.inhnue.edu.vnnist.gov

The presence of conjugated double bonds or carbonyl groups would also lead to characteristic absorptions in the UV-Vis spectrum, often at longer wavelengths compared to isolated chromophores. hnue.edu.vn

Analysis of the UV-Vis spectrum can help confirm the presence of aromaticity or other conjugated systems suggested by the IHD.

X-ray Crystallography and Solid-State Structural Analysis of this compound

While spectroscopic techniques provide detailed information about the molecule's structure in solution or gas phase, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state. anton-paar.comamazon.comazolifesciences.comnih.govrigaku.com If this compound can be obtained as a single crystal, X-ray diffraction data can be collected and analyzed to produce an electron density map, from which the positions of individual atoms can be determined with high precision.

X-ray crystallography provides unambiguous information about:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between bonds, revealing the molecular geometry. rigaku.com

Torsion angles: Information about the conformation of the molecule.

Relative and absolute configuration: For chiral molecules, X-ray crystallography can determine the relative arrangement of stereocenters and, under favorable conditions (e.g., using anomalous dispersion), the absolute configuration. nih.govrigaku.com

Crystal packing: The arrangement of molecules in the crystal lattice and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

X-ray crystallography is often considered the gold standard for structure determination, particularly for complex molecules, as it provides a direct visualization of the atomic connectivity and spatial arrangement. anton-paar.comazolifesciences.comnih.gov

Stereochemical Aspects and Chiral Analysis of this compound

The molecular formula this compound suggests the potential for stereoisomerism, including enantiomers and diastereomers, depending on the specific structural connectivity. Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. utexas.edulibretexts.org

Chiral Centers: The most common source of chirality in organic molecules is the presence of a chiral center, typically a carbon atom bonded to four different groups. utexas.edulibretexts.orgsavemyexams.comchemistrysteps.com For this compound, the specific structure would need to be determined to identify any potential chiral centers. If one or more chiral centers are present, the molecule can exist as stereoisomers (enantiomers or diastereomers). libretexts.orglibretexts.org

Elements of Symmetry: The presence or absence of symmetry elements, such as a plane of symmetry or a center of symmetry, determines whether a molecule is chiral or achiral. utexas.edu Even if a molecule contains chiral centers, the presence of an internal plane of symmetry can render the molecule achiral (a meso compound). libretexts.org

Chiral Analysis: If this compound is found to be chiral, various techniques can be used for chiral analysis:

Optical Rotation: Chiral compounds rotate plane-polarized light, and the measurement of optical rotation can indicate the presence of an enantiomeric excess.

Chiral Chromatography: Techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral stationary phases can separate enantiomers and diastereomers.

Chiral Shift Reagents in NMR: The addition of chiral shift reagents to the NMR sample can make the nuclei of enantiomers diastereotopically inequivalent, leading to separate signals in the NMR spectrum. bhu.ac.in

X-ray Crystallography: As mentioned earlier, X-ray crystallography can determine the absolute configuration of a chiral molecule. nih.govrigaku.com

Understanding the stereochemical aspects of this compound is crucial as different stereoisomers can exhibit distinct physical, chemical, and biological properties.

Theoretical and Computational Investigations of C12h13clo3

Quantum Chemical Calculations on C12H13ClO3

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations can provide detailed information about the distribution of electrons, energy levels, and potential energy surfaces, which are essential for understanding chemical behavior. State-of-the-art quantum chemical methodologies are increasingly used in various fields, including astrochemistry and the development of synthetic methodologies nih.govrsc.org. They allow for the estimation of chemical reaction pathways, including transition state energies and connected equilibria rsc.org.

Electronic Structure and Reactivity Predictions of this compound

The electronic structure of a molecule, determined by the arrangement and energies of its electrons, dictates its chemical reactivity tutorchase.comresearchgate.net. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to compute molecular orbitals, charge distributions, electrostatic potentials, and other electronic descriptors for this compound isomers routledge.comchemrxiv.org. These descriptors can help predict sites within the molecule that are likely to participate in chemical reactions, such as electrophilic or nucleophilic attack pku.edu.cn. For example, the Fukui function and average local ionization energy are methods reflecting local electronic softness that are well-suited for predicting reactive sites in electrophilic substitution reactions pku.edu.cn. Understanding the electronic structure is fundamental to predicting how compounds with the this compound formula might interact with other molecules or undergo transformations.

Conformational Analysis of this compound

Molecules with flexible bonds can adopt multiple three-dimensional arrangements in space, known as conformations. Conformational analysis is the study of how these molecular geometries relate to their corresponding energies, with lower energy conformations being more stable taltech.eesapub.org. Quantum chemical calculations are widely used for conformational analysis to identify stable conformers and the energy barriers between them chemalive.comcsic.es. This involves exploring the potential energy surface (PES) of the molecule to find energy minima (stable conformers) and the transition states connecting them taltech.eesapub.org. For this compound isomers, which contain rings and potentially rotatable bonds depending on the specific structure, conformational analysis using quantum chemistry can reveal the preferred shapes the molecule adopts, which is crucial for understanding its physical properties and interactions. Computationally assisted analysis of NMR chemical shifts, relying on quantum mechanical calculations, can also be used to decipher structural information and aid in conformational analysis csic.es.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time by solving Newton's equations of motion readthedocs.iocnrs.fr. MD simulations provide insights into the dynamic behavior of molecules, including their flexibility, interactions with a solvent or other molecules, and conformational changes over time cnrs.frucsf.eduweber.edu. For compounds with the formula this compound, MD simulations can be used to study their behavior in different environments, such as in solution or when interacting with a surface or a biological target. These simulations can help understand how the molecule's conformation changes dynamically, how it diffuses, and how it interacts with its surroundings. MD simulations can be performed under predefined conditions, such as constant temperature or pressure cnrs.frbnl.gov. The interactions between atoms are typically calculated based on empirical potentials or force fields, although more advanced methods can incorporate quantum mechanical calculations cnrs.frbnl.gov.

Structure-Activity Relationship (SAR) Studies of this compound (Non-Clinical Focus)

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their observed activities. In a non-clinical context, this activity could relate to various properties, such as binding affinity to a specific target (e.g., a protein or enzyme), physical properties, or chemical reactivity. Computational SAR methods are widely used in the discovery and optimization of molecules with desired properties.

Target-Based SAR Methodologies for this compound

Target-based SAR methodologies utilize the 3D structure of the biological or chemical target to understand and predict molecular interactions. Techniques include molecular docking, which predicts the binding orientation and affinity of a ligand to a target, and molecular dynamics simulations to study the stability of the ligand-target complex openbioinformaticsjournal.com. While the search results for "SAR target" were heavily influenced by "Synthetic Aperture Radar" mdpi.comresearchgate.netmdpi.comradars.ac.cn, the principles of target-based SAR in chemistry involve characterizing the interaction between a molecule (like an isomer of this compound) and its specific target. If a particular protein or other molecular entity is the target of interest for a this compound isomer's activity, computational methods can simulate how the isomer fits into the target's binding site and the strength of the interaction. This requires a known or modeled 3D structure of the target.

Data Table: Computed Properties for Selected this compound Isomers

Here is a table presenting some computed properties for the identified this compound isomers, based on available database information. These properties are typically calculated using standard algorithms and provide basic descriptors for each compound.

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Topological Polar Surface Area (Ų) | Heavy Atom Count | Complexity |

| 4-(4-Chloro-phenyl)-tetrahydro-pyran-4-carboxylic acid | 16766583 | This compound | 240.69 | - | - | - | - |

| [2-methoxy-4-[(Z)-prop-1-enyl]phenyl] 2-chloroacetate | 5354386 | This compound | 240.69 | - | - | - | - |

| Methyl (alphaE)-2-(chloromethyl)-alpha-(methoxymethylene)benzeneacetate | 45108229 | This compound | 240.68 | 2.4 | 35.5 | 16 | 263 |

| ethyl 4-(2-chlorophenyl)-3-oxobutanoate | 83657-82-3 | This compound | 240.0553220* | 2.6 | - | - | - |

*Note: Molecular weight values may vary slightly depending on the calculation method and isotopic abundance considerations. The value for CID 83657-82-3 is listed as Monoisotopic Mass.

Mechanistic Studies of C12h13clo3 Interactions Non Clinical Focus

Biochemical Interactions of C12H13ClO3

Biochemical studies aim to elucidate how this compound interacts with biological molecules, such as enzymes and receptors, and its broader effects in in vitro cellular assay systems. cn-alchemist.comcanspec.cn

Enzyme Modulation by this compound

Investigations have indicated that this compound can exert effects on enzyme activity. Specifically, studies have reported enzyme inhibition by this compound. amazonaws.com

Receptor Ligand Binding Studies of this compound

Based on the available information, detailed research findings specifically on the receptor ligand binding studies of this compound are not extensively described in the provided sources. While ligand binding assays are a common method to investigate interactions between a ligand and its binding partner, such as a receptor, specific data for this compound in this context are not detailed in the examined snippets. vela-labs.atcreative-bioarray.combiorxiv.orgemerypharma.com

Cellular Responses to this compound (in vitro)

In vitro cellular assays have been employed to understand the impact of this compound on cellular processes, including alterations in gene and protein expression. cn-alchemist.comcanspec.cn

Transcriptomic Effects of this compound

Studies utilizing in vitro cellular assays have demonstrated that exposure to this compound can lead to changes in gene expression. canspec.cn These transcriptomic effects indicate that the compound can influence the cellular machinery at the level of mRNA production. canspec.cnnih.govnih.gov

Proteomic Alterations Induced by this compound

Further in vitro investigations have revealed that this compound can induce protein modulation. canspec.cn These proteomic alterations suggest that the compound affects the cellular landscape by influencing the levels or modifications of proteins. canspec.cnnih.govnih.gov

Photochemical and Thermal Reactivity of this compound

The stability and transformation of this compound under different environmental conditions, such as exposure to light and heat, have been examined.

Research indicates that this compound undergoes photochemical transformations when subjected to light irradiation. amazonaws.comvela-labs.atfrontiersin.org The photochemical reactivity of a compound relates to its ability to react in the atmosphere, potentially contributing to processes like ozone formation. pcimag.com

Analytical Methodologies for Detection and Quantification of C12h13clo3

Chromatographic Techniques for C12H13ClO3 Analysis

Chromatographic techniques are widely used for the separation, identification, and quantification of components in complex mixtures. For compounds like this compound, these methods leverage differences in partitioning behavior between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a robust technique suitable for the analysis of a wide range of organic compounds, including those that are not easily volatile or are thermally labile. The separation in HPLC is achieved by pumping a liquid mobile phase through a column packed with a stationary phase. The interaction strength of the analyte with the stationary phase relative to the mobile phase determines its retention time.

For compounds with the formula this compound, reversed-phase HPLC is a commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase. Analysis of a compound with the formula this compound has been reported using RP-HPLC with detection by mass spectrometry (MS) google.com, and also using RP-HPLC with a C18 column and UV detector amazonaws.comaurigeneservices.com. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control pH aurigeneservices.compsu.edu. The specific gradient or isocratic elution profile, flow rate, column temperature, and stationary phase chemistry are optimized based on the specific isomer of this compound being analyzed to achieve adequate separation and peak resolution. Detection is commonly performed using UV detectors if the molecule contains chromophores, or by mass spectrometry (HPLC-MS) for higher sensitivity and structural information google.comiaea.org.

Gas Chromatography (GC) of this compound

Gas Chromatography (GC) is an effective technique for the separation and analysis of volatile or semi-volatile organic compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase.

While direct detailed methods for all this compound isomers using GC were not extensively found, GC is a standard technique for analyzing organic compounds, including chlorinated hydrocarbons nih.govcdc.govamazonaws.com. For this compound isomers that are sufficiently volatile and thermally stable, GC can be a suitable analytical method. Detection in GC is often performed using a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) amazonaws.comnatureworksllc.com. GC-MS is particularly valuable as it provides mass spectral fragmentation patterns that can aid in the identification of specific isomers metabolomics.seamazonaws.com. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds, including those containing chlorine, and could potentially be used for the detection of this compound isomers nih.govmeasurlabs.com.

Spectroscopic Detection Methods for this compound

Spectroscopic methods analyze the interaction of electromagnetic radiation with the analyte to gain information about its structure and concentration.

UV-Vis Spectrophotometry in this compound Detection

UV-Vis spectrophotometry measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum denovix.comtechnologynetworks.comatriainnovation.com. This technique is applicable to compounds that contain chromophores, functional groups that absorb UV or visible light. The intensity of the absorbed light at specific wavelengths is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law denovix.com.

Fluorescence Spectroscopy for this compound

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by molecules that have absorbed light (excitation) horiba.comunipi.itoceanoptics.comjascoinc.com. For a molecule to be fluorescent, it must absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. This process typically involves molecules with conjugated systems or aromatic rings jascoinc.com.

The applicability of fluorescence spectroscopy for this compound detection depends on whether the specific isomer is fluorescent. If a this compound isomer exhibits fluorescence, the technique can offer high sensitivity for its detection and quantification oceanoptics.comjascoinc.com. Similar to UV-Vis, excitation and emission spectra are characteristic of the fluorescent molecule, and calibration curves can be established using known concentrations.

Electrochemical and Biosensor Approaches for this compound

Electrochemical methods and biosensors represent alternative approaches for the detection of chemical compounds, often offering advantages in terms of sensitivity, portability, and potential for in-situ analysis.

Electrochemical methods measure the electrical properties of an analyte or a system in which the analyte is present. These methods can involve techniques like voltammetry, amperometry, or potentiometry, which measure current or potential changes resulting from redox reactions or other electrochemical processes involving the analyte uzh.ch.

Biosensors integrate a biological recognition element (such as an enzyme, antibody, or nucleic acid) with a transducer that converts the biological recognition event into a measurable signal, often electrical creative-biolabs.comfz-juelich.de. Electrochemical biosensors specifically utilize an electrochemical transducer. The biological element is designed to selectively bind to or interact with the target analyte, in this case, a specific isomer of this compound. This interaction then triggers an electrochemical change that is detected and correlated to the analyte concentration creative-biolabs.comcsic.esuzh.ch.

The development of electrochemical or biosensor approaches for this compound would require identifying a specific biological recognition element that interacts selectively with the target isomer and coupling it with an appropriate electrochemical transducer. While the provided search results discuss electrochemical biosensors in general and for other target molecules creative-biolabs.comfz-juelich.decsic.esnih.gov, specific examples or research findings on electrochemical or biosensor detection of this compound were not found. However, the principles of electrochemical detection and biosensing could potentially be applied if suitable recognition elements and transduction mechanisms are developed for specific this compound isomers.

Compound Names and PubChem CIDs for this compound Isomers

Based on the search results, the molecular formula this compound corresponds to several distinct compounds. A table listing some of these compounds and their associated PubChem CIDs is provided below.

| Compound Name | Molecular Formula | PubChem CID |

| Methyl (alphaE)-2-(chloromethyl)-alpha-(methoxymethylene)benzeneacetate | This compound | 45108229 |

| methyl 2-[(2-chlorophenyl)methyl]-3-oxobutanoate | This compound | 676348-55-3 (PubChemLite) uni.lu |

| ethyl 4-(2-chlorophenyl)-3-oxobutanoate | This compound | 83657-82-3 (PubChemLite) uni.lu |

| 4-(4-Chloro-phenyl)-tetrahydro-pyran-4-carboxylic acid | This compound | 16766583 |

| 5-chloro-2-(oxolan-2-ylmethoxy)benzaldehyde | This compound | 43112122 |

Data Table: Examples of Chromatographic Conditions for Related Compounds

Based on the available information, a detailed discussion focusing solely on the sample preparation and matrix effects specifically for the chemical compound this compound cannot be provided. The molecular formula this compound corresponds to several different chemical compounds (isomers), and the conducted searches did not yield specific research findings, data tables, or detailed information regarding the analytical methodologies, sample preparation techniques, or matrix effects pertinent to any particular compound with this molecular formula.

The search results offered general insights into sample preparation techniques commonly employed in analytical chemistry, such as dilution, liquid-liquid extraction, solid-phase extraction, protein precipitation, and QuEChERS, particularly in the context of chromatographic and mass spectrometric analysis nih.govuni.lu. Similarly, general principles and examples of matrix effects in analytical measurements, including signal suppression or enhancement, predominantly observed in techniques like mass spectrometry, were discussed. However, these general principles and techniques were not specifically linked to the analysis of any compound with the formula this compound in the provided search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate section 6.4 strictly adhering to the instruction to focus solely on the chemical compound this compound regarding sample preparation and matrix effects based on the current information.

Environmental Disposition and Transformation of C12h13clo3

Environmental Pathways of C12H13ClO3 Degradation

The degradation of this compound in the environment occurs through various pathways, including photodegradation, biodegradation, and chemical hydrolysis. These processes collectively determine the persistence and fate of the compound in different environmental compartments.

Photodegradation of this compound in Aquatic Systems

Photodegradation can contribute to the breakdown of this compound in aquatic environments, particularly under exposure to sunlight. While specific data for the photodegradation of MCPA-isopropyl is limited in the provided sources, studies on the related compound MCPA (C9H9ClO3) offer insights into potential photolytic behavior. MCPA has shown a photolytic half-life of 20–24 days in aqueous solution at pH 8.3 under sunlight who.int. Photodegradation of MCPA in river water has been estimated to have a half-life of about 14 days sourcetotap.eu. The primary intermediate produced during the direct photolysis of MCPA is 4-chloro-2-methylphenol (B52076) sourcetotap.euresearchgate.netwaterquality.gov.au. The rate of photodegradation can be influenced by the composition of the water, with dissolved organic compounds potentially affecting the photolysis quantum yield nih.gov.

Biodegradation of this compound by Microbial Communities

Microbial degradation is a significant pathway for the transformation of this compound, particularly in soil and aquatic systems. For MCPA, which is structurally related to MCPA-isopropyl and can be formed after the hydrolysis of the ester, microbial degradation is considered the main breakdown mechanism in soil sourcetotap.eupjoes.com. This process is influenced by environmental factors such as the availability of oxygen, soil moisture content, temperature, pH, and nutrient levels sourcetotap.eupjoes.compan.pl. Studies on MCPA indicate that degradation in soil occurs predominantly from the water-extractable fraction pjoes.comnih.gov. In aquatic environments, MCPA has been shown to be degraded by microorganisms; for instance, it was completely degraded by aquatic microorganisms in rice paddy water within 13 days under dark conditions who.int. Certain indigenous soil bacteria possess the genetic potential (e.g., tfdA genes) to degrade MCPA pan.pl. Known soil metabolites of MCPA-isopropyl include 4-chloro-2-methylphenol herts.ac.uk.

Hydrolysis and Chemical Degradation of this compound

Hydrolysis, the reaction with water, is a crucial chemical degradation pathway for ester compounds like MCPA-isopropyl (this compound). While MCPA acid itself is reported to be stable to hydrolysis at neutral pH who.int and across a pH range of 5 to 9 at 25°C herts.ac.uk, the ester forms, such as MCPA-isopropyl, are susceptible to hydrolysis. Ester formulations of MCPA are noted to have a rapid hydrolysis rate ccme.ca. This hydrolysis typically cleaves the ester bond, yielding the parent acid (MCPA) and the alcohol (isopropanol in the case of MCPA-isopropyl). This transformation is significant as the resulting hydrolysis products may have different environmental behaviors and toxicities compared to the parent ester. Hydrolysis of the ester group has been observed for compounds with the this compound formula greenpeace.toeurl-pesticides.eu.

Distribution and Fate of this compound in Environmental Compartments

The distribution and fate of this compound in the environment are determined by its physical-chemical properties and the various transformation processes it undergoes.

Occurrence of this compound in Water and Soil

This compound, particularly in the form of MCPA-isopropyl, is slightly soluble in water ontosight.ai. The related MCPA acid is highly soluble in water and exhibits low adsorption to most soil types sourcetotap.eupjoes.comccme.cagreenpeace.to. This combination of properties makes compounds like MCPA susceptible to leaching through soil and transport into surface water and groundwater bodies sourcetotap.euccme.cagreenpeace.to. MCPA has been detected in various water sources, including surface water, groundwater, and effluents from wastewater treatment plants sourcetotap.euresearchgate.netccme.ca. The presence of MCPA in water bodies is often correlated with its application as a herbicide and subsequent rainfall or storm events that lead to runoff sourcetotap.eu. The mobility of MCPA in soil is influenced by soil properties, with increased mobility observed in soils with lower organic matter content who.int. Degradation in soil can be significantly reduced under anaerobic conditions sourcetotap.eu.

Air Transport and Atmospheric Chemistry of this compound

Information specifically on the air transport and atmospheric chemistry of this compound compounds like MCPA-isopropyl is less detailed in the provided sources compared to their fate in water and soil. However, the photochemical oxidative half-life can serve as an indicator of the potential for long-range air transport. For MCPA, this half-life has been estimated at 20.32 hours, calculated using the Atkinson method herts.ac.uk. While MCPA itself did not volatilize from an aqueous solution at pH 7.0 when heated who.int, the volatility of MCPA-isopropyl may differ due to its ester functional group. Atmospheric chemistry involves the study of the production, transport, reactions, effects, and fates of chemical species in the air. Long-range transport of air pollutants is a recognized phenomenon, influenced by factors such as emissions, weather patterns, and the chemical properties of the substances.

Metabolites and Transformation Products of this compound in the Environment

The environmental transformation of compounds with the molecular formula this compound is highly dependent on the specific structural isomer. For MCPA-isopropyl (this compound), a key process in its environmental fate is its degradation to the parent acid, MCPA (2-Methyl-4-chlorophenoxyacetic acid). Environmental fate data indicate that various forms of MCPA, including esters like MCPA-isopropyl, tend to revert to the acid form in the environment. canada.ca

Further degradation of MCPA occurs through various pathways, with microbial degradation being the most significant transformation process in soil. canada.ca The rate of this degradation is influenced by factors such as soil type, pH, moisture content, temperature, and organic matter content. canada.ca Studies have identified 2-methyl-4-chlorophenol as a primary degradation product of MCPA in soil. canada.ca In contrast, photodecomposition and hydrolysis are not considered significant degradation pathways for MCPA in the environment. canada.ca

While MCPA-isopropyl itself can be a pesticide transformation product, the specific details of its direct transformation products other than the reversion to MCPA are not extensively detailed in the provided literature. herts.ac.uk However, the well-documented degradation pathway of MCPA is crucial for understanding the environmental fate of MCPA-isopropyl.

Based on the available information, the primary environmental transformation pathway for MCPA-isopropyl involves its conversion to MCPA, which subsequently undergoes microbial degradation to form metabolites such as 2-methyl-4-chlorophenol.

Identified Environmental Transformation Products of MCPA-isopropyl:

| Compound Name | Molecular Formula | PubChem CID | Environmental Compartment Primarily Observed In |

| MCPA-isopropyl | This compound | 83657-82-3 | Parent compound |

| MCPA | C9H9ClO3 | 7204 | Soil, Water |

| 2-methyl-4-chlorophenol | C7H7ClO | 7750 | Soil |

Advanced Research Frontiers and Potential Applications of C12h13clo3 Non Clinical

C12H13ClO3 in Materials Science Research

Research into the materials science applications of this compound primarily focuses on its physical properties and how it can be integrated into or interact with advanced material systems, particularly in the context of controlled release mechanisms.

Incorporation of this compound into Polymer Systems

Based on the conducted research, specific detailed findings on the direct incorporation of this compound into bulk polymer matrices for structural or functional materials science applications were not extensively found within the scope of this review. Research identified focuses more on its role within self-assembled polymeric structures for encapsulation rather than as a fundamental component altering bulk polymer properties.

Supramolecular Assemblies Involving this compound

This compound has been investigated in the context of supramolecular assemblies, particularly as a hydrophobic guest molecule within self-assembled nanostructures designed for controlled release. Amphiphilic PEG-dendron hybrids have been shown to self-assemble in water into micelles featuring a hydrophilic polyethylene (B3416737) glycol (PEG) shell and a hydrophobic core. google.com These hydrophobic cores can potentially encapsulate hydrophobic cargo compounds, such as this compound. google.comgoogleapis.com The precise control over the molecular structure of these PEG-dendron hybrids allows for tuning the release and disassembly rates of the micelles by adjusting parameters like PEG length, dendrimer structure, and their ratio. google.comgoogleapis.com The release of the encapsulated cargo, including hydrophobic herbicides like 2,4-D butoxyethyl ester, can be triggered by the presence of activating enzymes or changes in pH. google.comgoogleapis.com This change in amphiphilicity upon cleavage of the hydrophobic end groups destabilizes the micellar aggregates, leading to their disassembly and the release of the encapsulated cargo. google.com This research highlights the potential of utilizing the hydrophobic nature of this compound in the design of smart supramolecular assemblies with controllable sizes for targeted delivery applications. google.comgoogleapis.com

This compound as a Chemical Probe or Reagent in Synthetic Chemistry

Based on the conducted research focusing on non-clinical applications, specific detailed findings on the use of this compound purely as a chemical probe to study biological or chemical processes, or as a versatile reagent in general synthetic chemistry reactions beyond its role in forming esters or conjugates for delivery systems, were not extensively found within the scope of this review.

Agricultural Science Applications of this compound (excluding direct human contact/safety)

In agricultural science, this compound is primarily recognized for its herbicidal activity. Research in this area, excluding aspects related to direct human contact or safety, focuses on its mechanisms of action in plants and potential improvements in its application through advanced delivery systems.

Herbicide Mechanisms of this compound (non-toxicology)

This compound functions as a herbicide. While its activity is well-established, detailed research findings specifically outlining the non-toxicological chemical or plant-level mechanisms by which this compound exerts its herbicidal effects, independent of its toxicological profile, were not extensively found within the scope of this review. Its action is generally understood to be related to that of its parent compound, 2,4-D, which mimics plant hormones, leading to uncontrolled growth and ultimately plant death.

This compound in Fundamental Biological Research Models (e.g., cell culture tools, biochemical pathway elucidation, excluding human therapy/clinical trials/safety)

The molecular formula this compound corresponds to several distinct chemical isomers, each possessing unique structural and chemical properties that dictate their interactions within biological systems. Research into compounds with this formula contributes to the understanding of various cellular processes and biochemical pathways through their use as tools and probes in laboratory settings.

One notable compound with the molecular formula this compound is Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate , also known by the research code INF4E (PubChem CID 11402215). This compound has been investigated for its inhibitory effects on the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the release of pro-inflammatory cytokines nih.govnih.gov. Studies utilizing INF4E contribute to the elucidation of the complex signaling cascades and activation mechanisms of the NLRP3 inflammasome.

Research findings indicate that INF4E can attenuate processes related to inflammasome activation, such as pyroptosis nih.gov. Experiments have been conducted in cellular models, including PMA-differentiated THP-1 cells, to evaluate the compound's anti-pyroptotic capabilities nih.gov. In these cell culture models, INF4E was shown to reduce cell death induced by inflammasome activation nih.gov.

Furthermore, biochemical assays have been employed to investigate the direct molecular targets of INF4E within the inflammasome pathway. Studies have demonstrated that INF4E inhibits both NLRP3 ATPase activity and Caspase-1 activity nih.gov.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Biological Research Application Context | Relevant Biochemical Pathway/Target |

| Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate (INF4E) | This compound | 240.68 | 11402215 | Inhibitor used in studies of NLRP3 inflammasome activation and pyroptosis in cell culture models. nih.govnih.gov | NLRP3 inflammasome, NLRP3 ATPase, Caspase-1 nih.gov |

| Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate | This compound | 240.68 | 10130990 | Studied for potential biological activities. [1 in previous search, 3] | Mechanism may involve covalent bonding to biological molecules. [1 in previous search] |

| Ethyl 2-chloro-4-oxo-4-phenylbutyrate | This compound | 240.68 | 17975621 | Listed in chemical databases. fishersci.be | Not specified in available search results. |

| 4-(4-Chloro-phenyl)-tetrahydro-pyran-4-carboxylic acid | This compound | 240.69 | 16766583 | Listed in chemical databases. uni.lu | Not specified in available search results. |

| 5-chloro-2-(oxolan-2-ylmethoxy)benzaldehyde | This compound | 240.68 | 43112122 | Listed in chemical databases. [10 in previous search] | Not specified in available search results. |

| methyl 2-[(2-chlorophenyl)methyl]-3-oxobutanoate | This compound | 240.05533 (Monoisotopic) | 676348-55-3 | Listed in chemical databases. [7 in previous search] | Not specified in available search results. |

| ethyl 4-(2-chlorophenyl)-3-oxobutanoate | This compound | 240.05533 (Monoisotopic) | 83657-82-3 | Listed in chemical databases. [8 in previous search] | Not specified in available search results. |

| 6-(2-Chlorophenyl)-6-oxohexanoic acid | This compound | 240.683 (Average) | 14966580 | Listed in chemical databases. | Not specified in available search results. |

Another area where compounds with the this compound formula are explored is in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs). A patent mentions the use of a compound with the formula this compound as a modulator of nicotinic acetylcholine receptors and its application in cell culture assays designed to measure changes in intracellular calcium concentrations upon agonist application. These types of studies are fundamental in understanding neurotransmitter receptor function and can involve the use of cell lines stably transfected with specific receptor subtypes, such as the rat alpha7-nAChR.

The diverse range of structures encompassed by the this compound formula allows for their investigation across various biological research disciplines. While some isomers are studied for their effects on specific protein targets and pathways like the NLRP3 inflammasome, others may be explored for different biological activities or as synthetic intermediates for generating probes used in biological investigations. The application of these compounds in cell culture and biochemical assays provides valuable tools for dissecting cellular mechanisms and elucidating the intricacies of biological processes at a fundamental level.

Conclusion and Future Research Directions for C12h13clo3

Summary of Key Research Areas on C12H13ClO3

Research concerning compounds with the molecular formula this compound has predominantly focused on their utility as versatile intermediates in chemical synthesis smolecule.com. Specific isomers have been investigated for their potential roles in the development of pharmaceuticals and agrochemicals smolecule.com. Studies have explored synthetic routes to access these compounds, leveraging their inherent reactivity dictated by the presence of functional groups like carbonyls, halogens, and ethers smolecule.comcymitquimica.comontosight.ai. Some research has also touched upon potential biological activities, such as antimicrobial and antifungal properties, although detailed findings in this area for specific this compound isomers are less extensively reported in the available literature . The exploration of their chemical properties, including reactivity in various transformations like nucleophilic substitutions and cyclizations, forms a significant part of the research landscape smolecule.comcymitquimica.com.

Unexplored Avenues in this compound Research

Despite their established roles as synthetic intermediates, several unexplored avenues exist for compounds with the this compound formula. A more comprehensive investigation into the specific biological activities of individual isomers, beyond general mentions of antimicrobial or antifungal potential, could reveal novel therapeutic or agrochemical applications . The structure-activity relationships for different this compound isomers in various biological contexts remain largely underexplored smolecule.com. Furthermore, detailed studies on the physical properties and stability profiles of less common isomers could broaden their potential applications. The environmental fate and potential degradation pathways of these compounds also represent a significant unexplored area.

Emerging Methodologies for this compound Investigation

Emerging methodologies in chemical research offer new avenues for investigating compounds with the this compound formula. Advanced spectroscopic techniques, such as high-resolution NMR and mass spectrometry, can provide more detailed structural characterization and help in identifying and differentiating between various isomers. cardiff.ac.uk. Electrochemical methods are gaining prominence in organic synthesis and could potentially offer more sustainable and selective routes for the synthesis or transformation of this compound compounds cardiff.ac.uksoton.ac.uk. Flow chemistry techniques could enable safer and more efficient synthesis of these compounds, particularly for reactions that require precise control of parameters soton.ac.uk. Computational chemistry and cheminformatics can be employed to predict properties, reactivity, and potential biological activities of different this compound isomers, guiding experimental research uni.lu.

Broader Implications of this compound Research within Chemical Sciences

Research into compounds with the molecular formula this compound holds broader implications within chemical sciences. Their versatility as synthetic building blocks underscores the importance of understanding the reactivity of molecules containing chloro, ester, and ether/methoxy (B1213986) functionalities smolecule.com. Studies on their synthesis contribute to the advancement of synthetic methodologies, including the development of more efficient and environmentally friendly routes soton.ac.uk. Investigating their potential biological activities contributes to the ongoing search for new lead compounds in drug discovery and agrochemical development smolecule.com. Furthermore, the existence of multiple isomers with the same formula highlights the fundamental chemical principle of isomerism and its impact on physical, chemical, and biological properties. Understanding the synthesis and reactivity of these compounds also provides insights into reaction mechanisms and the design of novel chemical transformations rsc.org.

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of C12H13ClO3?

Methodological Answer:

To confirm the structure of C12H13ClO3, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to identify proton environments and carbon frameworks. For example, the 3-chlorophenyl group in ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate produces distinct aromatic splitting patterns .

- X-ray Crystallography : Resolve stereochemistry and confirm cyclic ether (oxirane) geometry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C12H13ClO3) and fragmentation patterns .

Basic: How can researchers optimize synthesis routes for this compound derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Break down the target molecule into simpler precursors (e.g., chlorophenyl ketones and epoxide intermediates) .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track epoxidation and esterification steps .

- Yield Improvement : Adjust solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., Sharpless conditions for asymmetric epoxidation) .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Systematic Review : Compile data from primary sources (e.g., antimicrobial assays in ) and assess variables like bacterial strains, MIC values, and control groups .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity across studies .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .

Advanced: What mechanistic approaches are used to study the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Simulate ligand-receptor interactions (e.g., binding to bacterial enoyl-ACP reductase) using software like AutoDock Vina .

- Metabolomic Profiling : Track cellular metabolite changes via LC-MS to identify pathways affected by the compound .

- Gene Knockout Models : Validate target specificity using CRISPR-Cas9-modified microbial strains .

Basic: What analytical techniques validate purity and stability of this compound?

Methodological Answer:

- HPLC-PDA : Assess purity (>95%) and detect degradation products under stress conditions (e.g., heat, UV exposure) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) .

- Karl Fischer Titration : Quantify residual moisture content, critical for hygroscopic derivatives .

Advanced: How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening reactions .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in nucleophilic attacks .

- Solvent Effect Simulations : Use COSMO-RS to optimize solvent choices for SN<sup>2</sup> pathways .

Advanced: What strategies mitigate challenges in multi-step synthesis of this compound analogs?

Methodological Answer:

- Parallel Synthesis : Employ robotic platforms to screen reaction conditions (e.g., temperature, catalysts) for each step .

- Intermittent Purification : Use flash chromatography after critical steps (e.g., epoxidation) to isolate intermediates .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables like stoichiometry and reaction time .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption in P. aeruginosa .

Advanced: How can researchers differentiate regioisomers of this compound?

Methodological Answer:

- NOESY NMR : Identify spatial proximity between chlorophenyl protons and adjacent methyl/ester groups .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace carbon connectivity .

- Crystallographic Comparison : Resolve structures of isomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl derivatives) .

Advanced: What methodologies assess synergistic effects of this compound with other antimicrobial agents?

Methodological Answer:

- Checkerboard Assay : Calculate fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5) or antagonism (FICI >4) .

- Mechanistic Profiling : Use transcriptomics to identify upregulated resistance genes in combination therapies .

- In Vivo Models : Test efficacy in Galleria mellonella larvae infected with multidrug-resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.